4-ethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a trimethoxyphenyl group, and a benzohydrazide moiety. It has been studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-ethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxy and trimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the replacement of ethoxy or methoxy groups with other functional groups.
Scientific Research Applications
4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to bind to bovine serum albumin through van der Waals forces and hydrogen bonding . This binding can modulate the activity of the protein, leading to its observed biological effects. The compound’s anti-inflammatory properties are thought to be related to its ability to inhibit specific signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide: Known for its anti-inflammatory and immunomodulatory effects.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-ethoxyphenyl)methylidene]benzohydrazide: A lipophilic derivative of thalidomide with enhanced characteristics and efficacy.
Uniqueness
4-ethoxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with proteins and modulate their activity makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C19H22N2O5 |
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Molecular Weight |
358.4g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-5-26-15-8-6-14(7-9-15)19(22)21-20-12-13-10-16(23-2)18(25-4)17(11-13)24-3/h6-12H,5H2,1-4H3,(H,21,22)/b20-12+ |
InChI Key |
YHPBGTJWESFKHN-UDWIEESQSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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